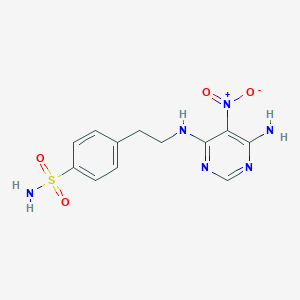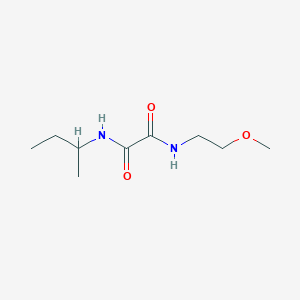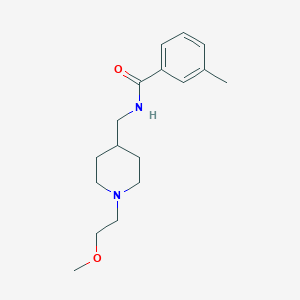
Methyl 2-(2-bromophenyl)-2-diazoacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(2-bromophenyl)-2-diazoacetate: is a chemical compound characterized by its molecular structure, which includes a bromophenyl group attached to a diazoacetate moiety
Synthetic Routes and Reaction Conditions:
Diazo Transfer Reactions: One common method involves the diazo transfer reaction, where a suitable precursor, such as 2-(2-bromophenyl)acetic acid, is treated with diazo transfer reagents like tosyl azide in the presence of a base.
Methyl Esterification: The resulting diazo compound is then esterified using methanol in the presence of an acid catalyst to form this compound.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is typically synthesized in a batch process, where raw materials are added in specific quantities and reaction conditions are carefully controlled to ensure product consistency and purity.
Purification: The final product is purified through techniques such as recrystallization or column chromatography to achieve the desired purity level.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, often resulting in the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can convert the diazo group into an amine, leading to the formation of various amines.
Substitution Reactions:
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like sodium cyanide (NaCN) can be used for substitution reactions.
Major Products Formed:
Carboxylic Acids: Resulting from oxidation reactions.
Amines: Formed through reduction of the diazo group.
Substituted Bromophenyl Compounds: Resulting from nucleophilic substitution reactions.
Mécanisme D'action
Target of Action
Methyl 2-(2-bromophenyl)-2-diazoacetate primarily targets the formation of carbon-carbon bonds in organic compounds . It is used in Suzuki–Miyaura cross-coupling reactions, which are widely applied transition metal catalyzed carbon–carbon bond forming reactions .
Mode of Action
The compound interacts with its targets through a process known as transmetalation . This process involves the transfer of formally nucleophilic organic groups from boron to palladium . The compound also participates in oxidative addition, where palladium becomes oxidized through its donation of electrons to form a new palladium-carbon bond .
Biochemical Pathways
The compound affects the Suzuki–Miyaura coupling pathway . This pathway involves the coupling of chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The compound’s action leads to the formation of new carbon-carbon bonds, which can have significant downstream effects in organic synthesis .
Pharmacokinetics
These properties suggest that the compound can be readily absorbed and distributed in the body, potentially impacting its bioavailability .
Result of Action
The action of this compound results in the formation of new carbon-carbon bonds . This can lead to the synthesis of a broad range of organic compounds, including benzoxepines . The compound’s action can also result in high regioselectivity in yields under transition-metal-free conditions .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the Suzuki–Miyaura coupling reaction, in which the compound is commonly used, is known to be exceptionally mild and functional group tolerant . This suggests that the compound’s action can be influenced by the presence of different functional groups and reaction conditions .
Applications De Recherche Scientifique
Chemistry: Methyl 2-(2-bromophenyl)-2-diazoacetate is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound can be used as a probe in biological studies to understand enzyme mechanisms and interactions. Medicine: Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Comparaison Avec Des Composés Similaires
Methyl 2-(2-bromophenyl)acetate: Similar structure but lacks the diazo group.
Methyl 2-(2-chlorophenyl)-2-diazoacetate: Similar diazo group but with a chlorophenyl instead of bromophenyl.
Propriétés
IUPAC Name |
methyl 2-(2-bromophenyl)-2-diazoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O2/c1-14-9(13)8(12-11)6-4-2-3-5-7(6)10/h2-5H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZLSLMMBUCKQPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(=[N+]=[N-])C1=CC=CC=C1Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![5-methyl-7-phenyl-1H,7H-[1,2,4]triazolo[1,5-a]pyrimidin-2-amine](/img/structure/B2982384.png)






![4-{[1-(2-fluorophenyl)-5-pyridin-2-yl-1H-1,2,3-triazol-4-yl]carbonyl}thiomorpholine](/img/structure/B2982398.png)
![2-(8-(2,5-dimethoxyphenyl)-1,7-dimethyl-2,4-dioxo-1H-imidazo[2,1-f]purin-3(2H,4H,8H)-yl)acetamide](/img/structure/B2982399.png)


![N-(1-methoxypropan-2-yl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2982402.png)


